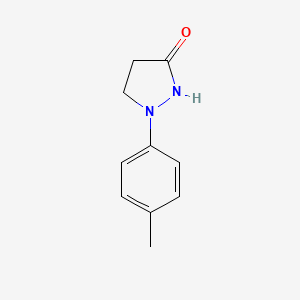

1-(4-Methylphenyl)pyrazolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPLZNMCJQWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365591 | |

| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-86-1 | |

| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 4 Methylphenyl Pyrazolidin 3 One and Analogues

Oxidative and Rearrangement Processes

Selective Oxidation to Pyrazolones (Pyrazol-5-ones)

Pyrazolidin-3-ones can undergo selective oxidation to yield the corresponding pyrazolin-5-ones, also known as pyrazolones. This transformation introduces a double bond into the heterocyclic ring, resulting in a more conjugated system. The pyrazolone (B3327878) structural motif is a significant component in various biologically active compounds and is a key target in medicinal chemistry. nih.gov The classical method for synthesizing pyrazolones involves the condensation of hydrazines with β-ketoesters. nih.gov The resulting pyrazolone ring possesses multiple reactive sites, allowing for further derivatization. nih.gov

Formation of Azomethine Imines from Pyrazolidin-3-ones

Pyrazolidin-3-ones serve as precursors for the formation of stable azomethine imines. researchgate.net These 1,3-dipolar species are valuable intermediates in cycloaddition reactions. The condensation of the hydrazide moiety of pyrazolidin-3-ones with aldehydes or other carbonyl compounds typically occurs at the N1 position to generate azomethine imines. thieme-connect.de The stability of these azomethine imines is enhanced by the adjacent carbonyl group. thieme-connect.de These stable azomethine imines, such as N-alkylidene-3-oxo-pyrazolidinium ylides, are popular dipoles in [3+2] cycloaddition reactions to form dinitrogen-fused heterocyclic compounds. rsc.org

Under certain conditions, such as irradiation, these azomethine imines can isomerize to form perhydrodiazirino[1,2-a]pyrazol-3-ones. This isomerization is often reversible under both photochemical and thermal conditions. thieme-connect.de

Functionalization and Derivatization of the Pyrazolidin-3-one (B1205042) Ring

Regioselective N-Alkylation and Acylation Reactions

The pyrazolidin-3-one scaffold allows for regioselective functionalization at its nitrogen atoms. N-alkylation and N-acylation reactions are common methods to introduce various substituents, thereby modifying the compound's properties. The regioselectivity of these reactions, determining which nitrogen atom is functionalized, can be influenced by the reaction conditions and the nature of the substituents already present on the ring. For instance, direct N-alkylation of similar 1,3-azole systems has been achieved with high regioselectivity by employing specific reagents like i-PrMgCl·LiCl followed by an alkylating agent. lookchem.com

Ring Expansion and Contraction Reactions

The pyrazolidinone ring system can participate in ring expansion and contraction reactions, leading to the formation of different heterocyclic structures. These reactions often proceed through carbocationic intermediates or electrocyclic processes. uchicago.eduwikipedia.org For example, the Demyanov ring contraction and expansion involves the diazotization of amino-substituted cycloalkanes, leading to rearranged products. wikipedia.org Photomediated ring contractions of saturated heterocycles have also been reported, proceeding through mechanisms like a Norrish type II 1,5-hydrogen atom transfer followed by C–N bond fragmentation and subsequent intramolecular cyclization. nih.gov Another approach involves the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives. nih.gov In some cases, nucleophile-induced ring contraction can occur, as seen in the transformation of pyrrolo[2,1-c] uchicago.eduresearchgate.netbenzothiazines to pyrrolo[2,1-b] researchgate.netuchicago.edubenzothiazoles. beilstein-journals.org

Cycloaddition Chemistry of Pyrazolidin-3-one Derivatives

Formal 1,3-Dipolar Cycloadditions of Azomethine Imines

Reactions with Activated Esters and Mixed Anhydrides

A notable transformation of azomethine imines derived from pyrazolidinones is their formal 1,3-dipolar cycloaddition with activated esters and mixed anhydrides. This method provides a direct route to complex pyrazolidinone structures. rsc.orgnih.gov

Under thermal conditions, the reaction of azomethine imines with active esters proceeds efficiently to yield bioactive pyrazolidinones in good to high yields. rsc.org This approach offers a straightforward pathway to these valuable compounds.

Furthermore, a stereoselective synthesis of pyrazolidinones can be achieved through the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with mixed anhydrides, catalyzed by a chiral Lewis base like benzotetramisole. nih.gov This reaction generates products with a tetrahydroisoquinoline core alongside the pyrazolidinone moiety, with excellent diastereocontrol and high enantioselectivity. nih.gov DFT studies suggest a stepwise mechanism where the initial C-C bond formation is the rate-determining and stereochemistry-determining step. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Selectivity | Reference |

| Azomethine imines and active esters | Thermal | Bioactive pyrazolidinones | Not specified | rsc.org |

| C,N-cyclic azomethine imines and mixed anhydrides | Chiral Lewis base (benzotetramisole) | Pyrazolidinones with a tetrahydroisoquinoline core | Excellent diastereo- and enantioselectivity | nih.gov |

Copper-Catalyzed Cycloadditions with Ynones

Copper-catalyzed cycloaddition reactions between azomethine imines derived from pyrazolidin-3-ones and terminal ynones represent a highly efficient method for the synthesis of fluorescent cycloadducts analogous to bimanes. acs.org This copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) proceeds in very high yields under mild conditions. acs.org

The versatility of this reaction is demonstrated by its application in the fluorescent labeling of functionalized polystyrene and the use of copper-carbon (Cu-C) and copper-iron (Cu-Fe) as catalysts. acs.org Kinetic studies and experimental evidence point towards a homotopic catalytic system where the catalytic Cu(I)-acetylide is formed in situ from the oxidation of Cu(0). acs.org Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are exclusively catalyzed by Cu(I), the CuAIAC can also be catalyzed by Cu(II), simplifying the workup by avoiding the need for a reducing agent. mdpi.com

The development of heterogeneous catalysts, such as silica (B1680970) gel-bound Cu(II)-enaminone complexes, has further expanded the utility of CuAIAC for the regioselective synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. mdpi.com While initial catalysts suffered from poor reusability, modifications to the linker have led to improved stability and continued catalytic activity. mdpi.com

| Dipole | Dipolarophile | Catalyst | Product | Key Features | Reference |

| Pyrazolidinone-1-azomethine imines | Terminal ynones | Cu(0), Cu-C, Cu-Fe | Fluorescent cycloadducts (bimane analogues) | High yields, mild conditions, scalable | acs.org |

| 3-Pyrazolidinone-derived azomethine imines | Terminal ynones | Immobilized Cu(II)-enaminone complexes | 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | Heterogeneous catalysis, regioselective | mdpi.com |

Enantioselective versions of this reaction have also been developed. For instance, a copper-catalyzed enantioselective cycloaddition/amination cascade involving azomethine imines, terminal alkynes, and O-benzoylhydroxylamines has been reported to produce chiral amino-substituted bicyclic pyrazolines with high enantioselectivity. rsc.org This represents the first direct synthesis of chiral fully substituted pyrazolines from readily available terminal alkynes. rsc.org

Diels-Alder Reactions Mediated by Pyrazolidinone-Derived Organocatalysts

While not a direct transformation of the 1-(4-methylphenyl)pyrazolidin-3-one ring itself, pyrazolidinone derivatives have been employed as chiral auxiliaries in Diels-Alder reactions. For instance, N-acryloylpyrazolidinone can act as a dienophile in copper-catalyzed [3+2] cycloadditions with azomethine imines, leading to exo-cycloadducts with high regio- and diastereoselectivity. rsc.org

More directly related to organocatalysis, imidazolidinone catalysts, which share a structural resemblance to pyrazolidinones, have been famously used by MacMillan and his group to catalyze enantioselective Diels-Alder reactions. youtube.com These catalysts, derived from amino acids like phenylalanine, can activate α,β-unsaturated aldehydes to form chiral iminium ions. youtube.com These activated dienophiles then react with dienes with high enantioselectivity. youtube.com The steric bulk of the catalyst directs the approach of the diene, favoring one transition state over the other. youtube.com This methodology has been extended to the use of dienamine catalysis with Jørgensen–Hayashi-type catalysts to react α,β-unsaturated aldehydes with electron-deficient pyrones, yielding optically active bicyclic lactones with high diastereo- and enantiocontrol. nih.gov

Intramolecular Cycloadditions in Pyrazolidine (B1218672) Synthesis

Intramolecular cycloadditions provide a powerful strategy for the construction of fused and bridged heterocyclic systems. In the context of pyrazolidine synthesis, intramolecular [3+2] cycloadditions of acylhydrazones have been described. mdpi.com For example, chiral zirconium catalysts have been used to effect asymmetric intramolecular [3+2] cycloadditions of acylhydrazones, leading to condensed pyrazolidine derivatives. mdpi.com Similarly, BF₃-promoted intramolecular [3+2] cycloaddition of hydrazones with alkenes can generate pyrazolidine-containing fused rings. rsc.org

Another example involves the intramolecular cycloaddition of a tethered alkyne to a highly functionalized nitrilimine, generated under mild conditions, to form novel tetrahydro-1H-pyrazolo[4,3-c]pyridines. nih.gov Furthermore, thermally induced intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X = O, NH) have been shown to produce fused benzonitriles. mdpi.com

C-H/N-H Bond Functionalization and Activation Strategies for Pyrazolidinones

Direct functionalization of C-H and N-H bonds is an increasingly important strategy in organic synthesis due to its atom economy and efficiency. For pyrazolidinone derivatives, this approach offers new avenues for structural diversification.

A significant development is the Rh(III)-catalyzed C-H/N-H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones. nih.gov This cascade reaction leads to the synthesis of pyrazolidinone-fused benzotriazines. The proposed mechanism involves the metallation of the C-H and N-H bonds of the 1-phenylpyrazolidinone, followed by coordination with the oxadiazolone, migratory insertion with CO₂ liberation, protodemetallation, and subsequent intramolecular condensation. nih.gov This method is notable for being the first synthesis of this class of compounds using a C-H bond activation strategy with an oxadiazolone as an amidine surrogate. nih.gov

Radical Reaction Pathways of Pyrazolidin-3-ones

Radical reactions offer unique reactivity patterns that are often complementary to ionic pathways. While the direct radical chemistry of this compound is not extensively detailed in the provided context, related photochemical transformations suggest the involvement of radical intermediates.

For instance, 2-phenylpyrazolidin-3-ones substituted at the 4-position can undergo photochemical ring contraction to yield 1-anilinoazetidin-2-ones. rsc.org This rearrangement proceeds with retention of stereochemistry, which implies a concerted or tightly controlled radical pair mechanism.

More broadly, the field of radical chemistry has seen significant advances, including the use of radical reactions for the functionalization of heterocycles. nih.gov The Minisci reaction, for example, involves the addition of an alkyl radical to an electron-deficient heteroarene. nih.gov While not a direct example involving pyrazolidinones, such strategies could potentially be adapted for the functionalization of the phenyl ring in 1-phenylpyrazolidinone derivatives.

Mechanistic Elucidation and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to view and predict chemical phenomena at the molecular level. For 1-(4-Methylphenyl)pyrazolidin-3-one and related structures, various computational methods have been employed to unravel complex reaction mechanisms and predict outcomes with remarkable accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a principal method for investigating the mechanisms of reactions involving pyrazolone (B3327878) and pyrazolidinone systems. DFT studies have been instrumental in clarifying the mechanistic pathways of complex transformations, such as the synthesis of pyrazolone derivatives through a sequence of Michael-type nucleophilic attack, cyclization, and wikipedia.orgnih.gov-Wittig rearrangement. nih.gov These computational analyses provide detailed electronic and structural information about the reactants, intermediates, transition states, and products involved in the reaction sequence. For instance, in the synthesis of related pyrazolone structures, DFT calculations have been employed to confirm the favorability of a wikipedia.orgnih.gov-Wittig rearrangement over a wikipedia.orgnih.gov-Wittig rearrangement by comparing the energy profiles of the competing pathways. nih.gov

Analysis of Reaction Pathways and Transition States

A critical aspect of computational mechanistic studies is the detailed analysis of reaction pathways and the characterization of transition states. For reactions forming heterocyclic rings like pyrazolidinone, computational models can map out the potential energy surface, identifying the lowest energy path from reactants to products. This involves locating and verifying transition state structures, which represent the energy maxima along the reaction coordinate.

Studies on analogous ene reactions have shown that transition states can be highly organized, cyclic structures. researchgate.net The activation parameters, such as activation enthalpy and entropy, derived from these studies, provide crucial information about the nature of the transition state. For example, a highly negative entropy of activation is often indicative of a well-ordered, cyclic transition state.

Prediction of Regio- and Stereoselectivity through Computational Models

Computational models are increasingly used to predict the regio- and stereoselectivity of chemical reactions. In the context of substituted pyrazolidinones, where multiple reactive sites may be present, these models can determine which site is more likely to react and what the preferred spatial orientation of the product will be. By calculating the energies of different possible transition states leading to various isomers, chemists can predict the major product of a reaction. While specific DFT studies on the regio- and stereoselectivity of this compound synthesis were not found in the provided search results, the principles from related systems are directly applicable.

Investigation of Solvent Effects on Reaction Energetics and Selectivity

The choice of solvent can significantly influence the rate, and sometimes the outcome, of a chemical reaction. wikipedia.org Computational models, often in conjunction with experimental data, are used to understand and predict these solvent effects. The influence of the solvent on reaction energetics can be substantial, affecting the stability of reactants, transition states, and products differently. wikipedia.org

For example, studies on the ene reactions of related triazolinediones have demonstrated that reaction rates can vary significantly with the solvent. researchgate.net However, this variation does not always correlate with simple solvent properties like polarity. nih.govresearchgate.net In some cases, specific interactions such as hydrogen bonding between the solvent and the transition state play a crucial role. nih.gov Computational methods can model these interactions and provide a quantitative understanding of how the solvent modulates the reaction's energy profile. For instance, the free energy of activation for prolyl peptide bond isomerization, a process with some similarities to reactions involving cyclic amides, is notably larger in water than in aprotic solvents, an effect attributed to hydrogen bond donation. nih.gov

Table 1: Solvent Effects on Reaction Rates

| Solvent | Dielectric Constant (at 25 °C) |

| Acetonitrile (B52724) | 37 |

| Dimethylsulfoxide (DMSO) | 47 |

| Water | 78 |

| This table illustrates how solvent polarity, represented by the dielectric constant, can vary. Such variations can influence reaction rates by differentially stabilizing charged or polar species in the transition state. wikipedia.org |

Understanding Electron-Transfer Behavior and Radical Intermediates in N-N Bond Formation

The formation of the N-N bond is a key step in the synthesis of pyrazolidinone structures. Understanding the electron-transfer processes and the potential involvement of radical intermediates is crucial for elucidating the mechanism of this bond formation. Recent research has explored novel methods for N-N bond formation, moving away from traditional and often toxic hydrazine-based syntheses. rsc.org

Metal-free oxidative dehydrogenative N-N bond formation and anodic N-N bond formation are two such innovative approaches. rsc.orgnih.gov These methods often involve single-electron transfer steps and the generation of radical intermediates. Computational studies can be employed to model these electron-transfer processes, calculate the stability of radical intermediates, and map out the reaction pathways involving these species. Furthermore, organophosphorus-catalyzed reductive N-N coupling of nitroarenes and anilines highlights another advanced strategy where mechanistic investigations point to a complex catalytic cycle. nih.gov The concept of N-N bond formation through N-H dehydrocoupling using simple base and oxidant combinations also points towards mechanisms involving proton and electron transfer. chemrxiv.org

Experimental Mechanistic Studies

While computational studies provide invaluable theoretical insights, they must be validated and complemented by experimental investigations. For this compound and its analogs, experimental mechanistic studies would typically involve techniques such as:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters.

Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., ¹³C, ¹⁵N) to trace their path through the reaction and identify bond-breaking and bond-forming steps.

Trapping of Intermediates: Using specific reagents to capture and identify transient intermediates, providing direct evidence for their existence in the reaction pathway.

Spectroscopic Analysis: Employing techniques like NMR, IR, and mass spectrometry to identify products, byproducts, and, in some cases, stable intermediates.

Although specific experimental mechanistic studies focused solely on this compound were not detailed in the provided search results, the methodologies described are standard practice in organic chemistry for elucidating reaction mechanisms.

Spectroscopic and Kinetic Investigations to Elucidate Reaction Mechanisms

The synthesis of this compound typically proceeds via the reaction of 4-methylphenylhydrazine (B1211910) with an α,β-unsaturated ester, such as ethyl acrylate (B77674). The elucidation of the reaction mechanism relies heavily on spectroscopic techniques to identify transient species and kinetic studies to understand the reaction rates and dependencies.

The primary reaction is a nucleophilic Michael addition of the hydrazine (B178648) to the acrylate, followed by an intramolecular cyclization. Spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in tracking the progress of this reaction. The initial reactants, 4-methylphenylhydrazine and ethyl acrylate, have distinct spectral signatures. As the reaction proceeds, the disappearance of the vinyl proton signals of the acrylate and the appearance of new signals corresponding to the Michael adduct, ethyl 3-(2-(4-methylphenyl)hydrazinyl)propanoate, can be observed.

While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, kinetic studies of related Michael additions provide a framework for understanding the reaction. The rate of the Michael addition is influenced by factors such as the nucleophilicity of the hydrazine, the electrophilicity of the acrylate, the solvent polarity, and the presence of catalysts. Generally, the reaction is expected to follow second-order kinetics, being first order in both the hydrazine and the acrylate.

Table 1: Representative Spectroscopic Data for Reaction Components

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methylphenylhydrazine | Aromatic protons (~6.7-7.1), Methyl protons (~2.2), NH and NH₂ protons (broad, variable) | Aromatic carbons (~113-148), Methyl carbon (~20) |

| Ethyl Acrylate | Vinyl protons (~5.8-6.4), Ethyl group protons (~1.3, 4.2) | Carbonyl carbon (~166), Vinyl carbons (~128, 130), Ethyl group carbons (~14, 60) |

| This compound | Aromatic protons (~6.8-7.2), Methyl protons (~2.3), Methylene (B1212753) protons (CH₂CH₂) (~2.6, 3.8), NH proton (broad, variable) | Carbonyl carbon (~170), Aromatic carbons (~115-145), Methyl carbon (~21), Methylene carbons (~30, 45) |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Isotopic Labeling Studies in Pyrazolidinone Transformations

Isotopic labeling is a powerful tool for delineating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies for the synthesis of this compound are not widely reported, the principles can be applied to understand the key steps.

For instance, to confirm the mechanism of the Michael addition and subsequent cyclization, one could employ ethyl acrylate labeled with ¹³C at the carbonyl carbon (C=O) or at one of the vinyl carbons.

Labeling the Carbonyl Carbon: If the reaction is carried out with ethyl [1-¹³C]acrylate, the resulting this compound would show a ¹³C-labeled carbonyl carbon in the pyrazolidinone ring. This would confirm that the carbonyl group of the acrylate is incorporated directly into the final ring structure.

Labeling the Vinyl Group: Using ethyl [2-¹³C]acrylate or ethyl [3-¹³C]acrylate would result in the corresponding methylene carbons of the pyrazolidinone ring being labeled. This would provide definitive evidence of the Michael addition pathway.

Similarly, using 4-methylphenylhydrazine labeled with ¹⁵N at either the α or β nitrogen atom would help to elucidate the finer details of the cyclization step and confirm which nitrogen atom of the hydrazine becomes the N1 and which becomes the N2 of the pyrazolidinone ring. Based on the established mechanism, the β-nitrogen (the one further from the phenyl ring) is expected to be the initial nucleophile in the Michael addition.

Isolation and Characterization of Reaction Intermediates

The generally accepted mechanism for the formation of this compound involves a two-step process. The first step is the formation of a Michael adduct, followed by an intramolecular cyclization with the elimination of ethanol.

The key reaction intermediate is the ethyl 3-(2-(4-methylphenyl)hydrazinyl)propanoate. Under normal reaction conditions, this intermediate is often not isolated as it readily cyclizes to the more stable pyrazolidinone ring. However, by carefully controlling the reaction conditions, such as using lower temperatures and aprotic solvents, it is often possible to favor the formation of the Michael adduct and isolate it for characterization.

The isolation of this intermediate provides strong evidence for the proposed reaction pathway. The structure of the intermediate can be unequivocally confirmed using spectroscopic techniques like NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The IR spectrum of the intermediate would show a characteristic ester carbonyl stretch, which would be absent in the final pyrazolidinone product, while the pyrazolidinone would exhibit an amide carbonyl absorption.

Table 2: Characterization of Potential Reaction Intermediates

| Intermediate Name | Formula | Key Spectroscopic Features |

| Ethyl 3-(2-(4-methylphenyl)hydrazinyl)propanoate | C₁₂H₁₈N₂O₂ | ¹H NMR: Signals for ethyl group, propyl chain, and p-tolyl group. IR (cm⁻¹): Ester C=O stretch (~1730), N-H stretch (~3300-3400). MS (m/z): Molecular ion peak corresponding to the formula. |

Advanced Structural Characterization of Pyrazolidin 3 One Systems

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-(4-Methylphenyl)pyrazolidin-3-one by probing the interactions of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the tolyl group and the pyrazolidin-3-one (B1205042) ring. The aromatic protons on the tolyl group would appear as a set of multiplets in the downfield region of the spectrum. The methyl group protons on the tolyl ring would present as a singlet. The methylene (B1212753) protons (CH₂) of the pyrazolidin-3-one ring would likely appear as distinct multiplets due to their different chemical environments and coupling with neighboring protons. The N-H proton of the pyrazolidinone ring would also give a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbonyl carbon (C=O) of the pyrazolidin-3-one ring, the carbons of the aromatic tolyl group, the methyl carbon of the tolyl group, and the methylene carbons of the pyrazolidinone ring. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, helping to assign the protons on the pyrazolidin-3-one ring and the aromatic system. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in the ¹H and ¹³C spectra. These advanced techniques are crucial for the complete and accurate structural assignment of this compound and its derivatives. beilstein-journals.org

Below is a table summarizing the expected NMR data for this compound based on general principles and data from related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH (ortho to N) | ~7.1 | ~115 | Doublet |

| Aromatic CH (meta to N) | ~7.2 | ~130 | Doublet |

| Aromatic C-N | - | ~145 | Singlet |

| Aromatic C-CH₃ | - | ~135 | Singlet |

| Methyl (CH₃) | ~2.3 | ~21 | Singlet |

| Methylene (CH₂) adjacent to N | ~3.5 | ~45 | Triplet |

| Methylene (CH₂) adjacent to C=O | ~2.6 | ~35 | Triplet |

| Carbonyl (C=O) | - | ~175 | Singlet |

| N-H | Variable | - | Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. beilstein-journals.orgsemanticscholar.org

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazolidinone ring.

C=O Stretch: A strong absorption band typically found between 1680 and 1720 cm⁻¹ due to the carbonyl group of the amide functionality.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the tolyl ring.

C-N Stretch: This vibration typically appears in the fingerprint region, between 1200 and 1350 cm⁻¹.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the this compound structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C=O | Stretch | 1680-1720 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its molecular weight and to gain insight into its structure through the analysis of its fragmentation patterns. nih.govurfu.ru

The molecular formula of this compound is C₁₀H₁₂N₂O, which corresponds to a molecular weight of approximately 176.22 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 176 or 177, respectively.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the pyrazolidinone ring or the loss of small neutral molecules. Analysis of the resulting fragment ions helps to confirm the connectivity of the tolyl group to the pyrazolidinone ring.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com By irradiating a single crystal of a this compound derivative with X-rays, a diffraction pattern is produced that can be mathematically transformed into a detailed electron density map of the molecule. This allows for the unambiguous determination of its solid-state conformation, including the planarity of the rings and the torsion angles between different parts of the molecule. For chiral derivatives, this technique can also establish the absolute configuration. The resulting crystallographic data provides a definitive structural proof and a basis for understanding intermolecular interactions in the solid state. mdpi.com

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Commonly employed chromatographic methods for compounds like this compound include:

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of purity.

Column Chromatography: A preparative technique used to purify larger quantities of the compound. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation. rsc.org

High-Performance Liquid Chromatography (HPLC): A highly efficient analytical and preparative technique that provides excellent resolution and quantification. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is often suitable for this type of compound. nih.gov

The choice of chromatographic method and conditions depends on the specific requirements of the analysis or purification, such as the scale of the separation and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in the characterization of pyrazolidin-3-one systems, including this compound. Its application is crucial for assessing the purity of synthesized batches and for the separation of various isomers, such as constitutional isomers and enantiomers. The versatility of HPLC allows for the use of different modes, primarily reversed-phase (RP-HPLC) for purity and impurity profiling, and normal-phase (NP-HPLC) or chiral chromatography for isomer separation.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

The determination of purity is a critical step in the synthesis and quality control of this compound, ensuring the absence or minimal presence of starting materials, intermediates, and degradation products. RP-HPLC is the most common method employed for this purpose due to its robustness and wide applicability.

Methodology & Research Findings:

A typical RP-HPLC method for a pyrazoline derivative involves an isocratic or gradient elution on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase. nih.govijcpa.in The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). ijcpa.inresearchgate.net An acid, such as trifluoroacetic acid (TFA) or formic acid, is frequently added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. nih.govajol.info

Validation of these analytical methods is performed according to the International Council on Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. ijcpa.inijprajournal.com Key validation parameters include specificity, linearity, precision, accuracy, and robustness. ijprajournal.compensoft.net For instance, a study on a pyrazoline derivative demonstrated good linearity over a concentration range of 50-80 µg/mL with a regression coefficient (r²) of 0.998. nih.gov The limits of detection (LOD) and quantification (LOQ) are also established to determine the method's sensitivity to low levels of impurities. nih.gov

The following table summarizes typical conditions used in the RP-HPLC analysis of pyrazolone (B3327878) derivatives for purity assessment.

| Parameter | Condition |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid : Methanol (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Column Temperature | 25 ± 2°C |

| Injection Volume | 5.0 µL |

| This data represents a typical method for a pyrazoline derivative and is illustrative of the conditions applicable to this compound. nih.gov |

Isomer Separation

The separation of isomers is another critical application of HPLC in the analysis of pyrazolidin-3-one structures. This can involve separating constitutional isomers that may form during synthesis or, more commonly, resolving enantiomers of chiral pyrazolidinones.

Normal-Phase HPLC for Constitutional Isomers:

Normal-phase HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase (such as n-hexane and an alcohol modifier), is a powerful tool for separating constitutional and geometric isomers that may be difficult to resolve by reversed-phase methods. thermofisher.comnih.gov The ability of NP-HPLC to differentiate between molecules based on the spatial arrangement of polar functional groups allows for effective separation of isomers that have very similar polarities. youtube.com For example, an NP-HPLC method was successfully developed for the quantitation of the Z-isomer in lanoconazole, using a silica column with a mobile phase of 2-propanol, n-hexane, and triethylamine. nih.gov

Chiral HPLC for Enantiomer Separation:

Since the pyrazolidin-3-one ring can be chiral, especially when substituted at positions 4 or 5, the separation of its enantiomers is essential for pharmacological studies. Chiral HPLC is the predominant technique for this purpose. csfarmacie.cz This is most often achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. csfarmacie.cznih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely and successfully used for the resolution of pyrazole (B372694) and pyrazolidinone enantiomers. nih.gov The choice of mobile phase—normal, polar organic, or reversed-phase—can significantly impact the separation selectivity and resolution. nih.gov

A study on the enantioseparation of 18 different N1-substituted 4,5-dihydro-1H-pyrazole derivatives found that a cellulose-based column (Lux cellulose-2) was highly effective in a polar organic mode, yielding sharp peaks and analysis times under 5 minutes. nih.gov In contrast, an amylose-based column (Lux amylose-2) showed greater resolving power in the normal elution mode (n-hexane/ethanol). nih.gov This highlights the importance of screening both column types and mobile phase modes to achieve optimal separation.

The table below outlines representative conditions for the chiral separation of pyrazoline derivatives, which are structurally analogous to this compound.

| Parameter | Condition 1 (Polar Organic Mode) | Condition 2 (Normal Phase Mode) |

| Chiral Stationary Phase | Lux Cellulose-2 | Lux Amylose-2 |

| Mobile Phase | Methanol or Ethanol | n-Hexane / Ethanol |

| Typical Analysis Time | ~5 min | ~30 min |

| Resolution (Rs) | Up to 18 | Up to 30 |

| Data derived from a study on analogous 4,5-dihydro-1H-pyrazole derivatives, demonstrating common approaches for chiral separations in this compound class. nih.gov |

The development of such enantioselective HPLC methods is a prerequisite for monitoring stereoselective syntheses and for conducting pharmacological evaluations of individual enantiomers. nih.gov

Applications in Chemical Science Excluding Direct Biological/clinical

Utility in Materials Science Research

The application of 1-(4-Methylphenyl)pyrazolidin-3-one in materials science is an emerging area with limited specific research. However, the broader class of pyrazole (B372694) and pyrazolidinone derivatives has shown promise in the development of functional materials.

Synthesis of Advanced Polymers and Functional Materials

Currently, there is a lack of specific studies detailing the use of this compound in the synthesis of advanced polymers and functional materials. The development of novel polymers often relies on monomers with specific functional groups that can undergo polymerization. While this compound possesses reactive sites, its direct incorporation into polymer backbones has not been a significant focus of reported research. The potential exists for this compound to be chemically modified to introduce polymerizable groups, thereby acting as a monomer for new classes of polymers with potentially interesting properties. For instance, the development of curcumin-loaded polymeric micelles has been explored using a hydrophobic derivative of Poly(2-ethyl-2-oxazoline) (PEtOz), indicating the utility of tailored small molecules in creating functional polymeric materials. nih.gov

Applications in Organic Electronic Materials (Potential)

The potential for this compound in organic electronic materials is largely speculative at present. Quinoline-based molecules, which can be synthesized from pyrazolone (B3327878) precursors, have demonstrated efficient electron-transporting properties and are used in devices like organic light-emitting diodes (OLEDs). mdpi.com This suggests that pyrazolidinone derivatives, including this compound, could serve as precursors to larger, conjugated systems with applications in organic electronics. The synthesis of quinoxaline-based oligomers for creating large conjugated π-systems for optoelectronic applications further highlights the potential of nitrogen-containing heterocycles in this field. kit.edu

Contributions to Organic Synthesis as Catalysts or Chiral Auxiliaries

The pyrazolidinone scaffold is recognized for its utility in asymmetric synthesis; however, specific applications of this compound in this context are not well-documented.

Role of Pyrazolidinone Templates in Organocatalysis

While pyrazole compounds have been utilized as ligands in transition metal catalysis, the direct use of this compound as an organocatalyst is not a prominent area of research. nih.gov The development of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved through N-heterocyclic carbene-catalyzed reactions, showcasing the potential of pyrazole-containing structures in asymmetric catalysis. rsc.org

Development of Chiral Auxiliaries Based on the Pyrazolidin-3-one (B1205042) Core

Chiral auxiliaries are crucial tools in asymmetric synthesis, and various heterocyclic structures, such as oxazolidinones, have been successfully employed for this purpose. sigmaaldrich.comnih.gov The synthesis of a precursor to bicyclic pyrazolidinone antibacterials involved the preparation of a chiral pyrazolidin-3-one, highlighting the potential of this core structure in stereocontrolled synthesis. researchgate.net However, specific research detailing the application of this compound as a chiral auxiliary is limited.

Precursors and Building Blocks in Synthetic Chemistry

The most established application of this compound in chemical science is its role as a precursor and building block for the synthesis of other heterocyclic compounds. Nitrogen-containing heterocycles are of significant interest due to their presence in a wide array of biologically active molecules and functional materials. kit.eduuib.nonih.govki.se

The pyrazolidinone ring can be a starting point for constructing more complex fused heterocyclic systems. For instance, pyrazolone derivatives are key reactants in the Friedländer synthesis of 1H-pyrazolo[3,4-b]quinolines. mdpi.com This reaction involves the condensation of a pyrazolone with an o-aminocarbonyl compound. Furthermore, a pyrazole derivative bearing a p-tolyl group has been used in the synthesis of a pyrazole with a dihydroquinoxaline substituent. nih.gov A review on the synthesis of polysubstituted 3-pyrazolidinones outlines various synthetic routes starting from α,β-unsaturated esters and other precursors, underscoring the versatility of the pyrazolidinone core in synthetic chemistry. researchgate.net

Non-Therapeutic Industrial Applications (e.g., Dyes)

Pyrazolone derivatives are historically significant and widely used in the dye industry. The ability of the pyrazolone nucleus to undergo azo coupling reactions is the basis for a large class of vibrant and commercially important colorants.

The general method involves the reaction of a diazonium salt with the active methylene (B1212753) group of the pyrazolone ring. This compound and its analogs are suitable coupling components for this reaction. Research has demonstrated the synthesis of novel azo and bisazo-5-pyrazolone dyes by coupling various arylamines and diamines with different substituted 5-pyrazolones. researchgate.net These dyes often exhibit tautomerism, existing as a mixture of the azo and hydrazo forms, which influences their color and stability. researchgate.net

Pyrazolone-based acid dyes have been synthesized and successfully applied to materials like leather. For example, 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone can be diazotized and coupled with various components to produce acid dyes. researchgate.net These dyes can then be used to create metal-complex dyes (e.g., with Cr(III), Fe(II), Cu(II)), which often possess enhanced fastness properties. The application of these dyes to leather results in various shades with good light, wash, and rub fastness, demonstrating their industrial utility. researchgate.net The first aromatic diazo compounds, the precursors for these dyes, were reported by Peter Griess in 1858, and this chemistry remains fundamental to the dye industry. manchester.ac.uk

Table 2: Research Findings on Pyrazolone-Based Dyes

| Pyrazolone Precursor | Type of Dye | Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| Substituted 5-Pyrazolones | Azo and Bisazo Dyes | General Colorants | Synthesized via azo coupling; exhibit azo-hydrazo tautomerism. | researchgate.net |

Design and Synthesis of Peptide Mimetics and Analogues

The rigid framework of heterocyclic compounds like this compound makes them attractive scaffolds for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as increased stability and oral bioavailability. nih.gov

The design of peptidomimetics often involves replacing labile peptide bonds with more robust chemical structures or using a rigid core to orient key functional groups in a way that mimics the secondary structure of a peptide (e.g., a β-turn). The pyrazolidinone ring can serve as such a rigid scaffold. By attaching appropriate substituents to the nitrogen and carbon atoms of the ring, it is possible to project functional groups into specific vectors in three-dimensional space, thereby mimicking the side chains of amino acid residues in a native peptide. This approach allows for the creation of molecules that can interact with the biological targets of peptides, such as protein receptors. nih.gov

A parallel concept is structure-inspired design, where a known bioactive molecule inspires the creation of mimics with similar functional properties. For instance, ginkgolic acid, a natural product, served as the inspiration for sphingolipid mimics. rsc.org By modifying the structure of the natural product, researchers developed molecules that mimicked the function of ceramide and sphingosine (B13886) 1-phosphate. rsc.org Similarly, the pyrazolidinone structure can be viewed as a template that can be chemically decorated to mimic the essential interactions of a peptide ligand with its receptor, leading to the development of novel functional molecules.

Future Research Directions and Emerging Frontiers

Innovations in Green and Sustainable Synthesis of Pyrazolidin-3-ones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyrazolidin-3-ones, research is increasingly focused on "green" approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Recent advancements include one-pot, multi-component reactions that offer high atom economy and efficiency. researchgate.net For instance, the synthesis of pyrazolopyranopyrimidines has been achieved through a four-component reaction at ambient temperature in polyethylene (B3416737) glycol (PEG), a biodegradable solvent, without the need for a catalyst. nih.gov Another eco-friendly approach involves solvent-free grinding methods, which have been successfully used to synthesize pyrazolo[1,2-b]phthalazinediones in excellent yields. researchgate.net The use of visible light as a clean energy source is also gaining traction, with methods being developed for the synthesis of N-(β-amino)pyrazolidin-3-ones using blue light at room temperature in an additive-free process. rsc.org These strategies represent a significant step towards more sustainable chemical manufacturing. nih.gov

| Green Synthesis Approach | Key Features | Example Application |

| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Synthesis of pyrazolopyranopyrimidines in polyethylene glycol (PEG). nih.gov |

| Solvent-Free Grinding | Eliminates solvent use, reduces energy consumption. | Synthesis of pyrazolo[1,2-b]phthalazinediones. researchgate.net |

| Visible Light-Promoted Synthesis | Uses a clean energy source, mild reaction conditions. | Synthesis of N-(β-amino)pyrazolidin-3-ones. rsc.org |

| Enzyme Catalysis | Utilizes biodegradable catalysts, high selectivity. | Synthesis of 1,3,5-trisubstituted pyrazoles using immobilized lipase. acs.org |

Exploration of Novel Reactivity Modes and Synthetic Transformations

The inherent reactivity of the pyrazolidinone core continues to be a fertile ground for discovering new synthetic transformations. The two nitrogen atoms within the ring exhibit different nucleophilic characters, allowing for selective functionalization. researchgate.netarkat-usa.org The N(1) position is generally more basic and nucleophilic, reacting preferentially with a range of electrophiles. researchgate.netarkat-usa.org

Researchers are actively exploring catalyst-controlled C–H functionalization of pyrazolidinones to create complex molecular architectures with high selectivity. acs.org For example, rhodium-catalyzed reactions of pyrazolidinones with iodonium (B1229267) ylides have been shown to produce either cinnolines or pyrazolo[1,2-a]cinnolines depending on the solvent and base used. rsc.org Furthermore, the development of pyrazolidinone-fused benzotriazines has been achieved through a rhodium(III)-catalyzed C–H/N–H bond functionalization, showcasing a redox-neutral and efficient synthetic protocol. acs.orgacs.org These novel reactions expand the synthetic utility of the pyrazolidinone scaffold, enabling the construction of diverse and valuable heterocyclic compounds. doaj.org

Advanced Computational Design and Prediction of Pyrazolidinone Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and prediction of molecular properties before embarking on lengthy and expensive laboratory synthesis. mit.edumpg.de For pyrazolidinone derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being employed to predict their biological activities and physicochemical properties. nih.govnih.gov

These computational models can help in identifying key structural features required for a desired activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov For example, docking studies have been used to design pyrazole-3-one derivatives as potential hypoglycemic agents by identifying crucial binding interactions with the target receptor. nih.gov Similarly, in silico studies are being used to predict the toxicity profiles of new compounds, a critical aspect of drug development. nih.govtubitak.gov.tr The integration of computational design with synthetic chemistry is expected to accelerate the discovery of new pyrazolidinone-based molecules with tailored properties.

| Computational Technique | Application in Pyrazolidinone Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. nih.gov |

| Molecular Docking | Simulating the binding of a molecule to a target receptor. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Analyzing the stability and conformational changes of a molecule-receptor complex over time. nih.gov |

| Toxicity Prediction | In silico assessment of potential adverse effects. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.comnih.govthieme-connect.de The application of flow chemistry to the synthesis of pyrazole (B372694) and pyrazolidinone derivatives is a rapidly growing area of research. mdpi.com

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov For instance, the synthesis of pyrazolopyrimidinone (B8486647) derivatives has been achieved with a significant reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions. mdpi.com This technology is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, as it minimizes the accumulation of dangerous materials. nih.gov The integration of flow chemistry with automated systems promises to revolutionize the synthesis of pyrazolidinone-based compounds, enabling high-throughput screening and on-demand production. rsc.org

Development of Pyrazolidinone-Based Smart Materials

The unique structural and electronic properties of the pyrazolidinone ring make it an attractive building block for the development of "smart" materials—materials that respond to external stimuli such as light, temperature, or pH. While research in this area is still in its early stages, the potential applications are vast.

The ability to functionalize the pyrazolidinone core at multiple positions allows for the incorporation of stimuli-responsive moieties. For example, by attaching photo-switchable groups, it may be possible to create light-responsive materials for applications in optical data storage or targeted drug delivery. Similarly, the incorporation of pyrazolidinone derivatives into polymer chains could lead to the development of new functional polymers with tunable properties. The exploration of pyrazolidinone-based materials represents an exciting new frontier with the potential to impact fields ranging from electronics to biomedicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylphenyl)pyrazolidin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with β-keto esters under acidic or basic conditions. Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purity is typically confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) .

- Key Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 100°C |

| Catalyst Loading | 0.5–2 mol% | Optimal at 1 mol% |

| Reaction Time | 6–24 hrs | 12 hrs for >90% conversion |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods in SHELXS-97 and refined with SHELXL-2018 . Hydrogen-bonding networks are visualized using ORTEP-3 .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a, b, c (Å) | 7.512, 8.203, 10.876 |

| β (°) | 92.45 |

| R Factor | <0.05 |

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Pyrazolidinone protons appear at δ 3.5–4.5 ppm (multiplet for CH₂ groups) .

- IR : Strong C=O stretch at ~1680 cm⁻¹; NH stretches at ~3200 cm⁻¹ .

- MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 203.1 .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the solid-state packing of this compound?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies motifs like R₂²(8) rings formed via N–H···O bonds. These interactions stabilize the crystal lattice and can be correlated with melting points and solubility . Computational tools (e.g., Mercury, CrystalExplorer) map interaction energies .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolidin-3-one derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, solvent effects). Standardization steps:

Use uniform cell models (e.g., HEK293 for toxicity).

Control solvent polarity (log P optimization).

Validate via dose-response curves (IC₅₀ comparisons) .

- Case Study : Divergent IC₅₀ values (5–50 µM) in pesticidal assays are reconciled by adjusting incubation times and ATP levels .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acetylcholinesterase. Key steps:

Prepare ligand (GAFF force field) and receptor (PDB: 4EY7).

Simulate binding free energies (MM-PBSA).

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies, and how can experimental reproducibility be improved?

- Methodological Answer : Variations arise from solvent purity and temperature control. Standardized protocols:

- Use USP-grade solvents.

- Measure solubility via shake-flask method at 25°C ± 0.5°C.

- Confirm via UV-Vis (λ_max = 254 nm) .

- Reported Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| DMSO | 45.2 |

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound under varying pH?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.